molecular formula C18H19N3O3S B2847656 7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903308-84-9

7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2847656
CAS No.: 903308-84-9
M. Wt: 357.43
InChI Key: LLSZVASOHNDDKJ-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a high-purity chemical compound intended for research and development applications. This synthetic derivative features the thiazolo[3,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . Compounds within this structural class have demonstrated considerable research interest across various therapeutic areas, including investigations as cannabinoid receptor ligands , antiviral agents , and anti-inflammatory applications . The molecular architecture incorporates a 7-hydroxy-5-oxo core fused with a thiazole ring and a substituted carboxamide moiety at the 6-position, contributing to its potential for target interaction . Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry programs or as a pharmacological tool for investigating new biological pathways. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions. For comprehensive technical data including structural characterization (NMR, MS) and purity documentation (HPLC), please contact our technical support team.

Properties

IUPAC Name

7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-11(8-9-13-6-4-3-5-7-13)19-15(22)14-16(23)20-18-21(17(14)24)12(2)10-25-18/h3-7,10-11,23H,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSZVASOHNDDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC(C)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences and Substituent Effects

Key structural variations among thiazolo[3,2-a]pyrimidine derivatives are summarized in Table 1 .

Compound Name / Identifier Position 5 Substituent Position 6 Substituent Position 7 Substituent Key Functional Groups Evidence Source
7-Hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Oxo N-(4-phenylbutan-2-yl) carboxamide Hydroxy Hydroxy, carboxamide Target Compound
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl Phenylamide Methyl Methoxy, carboxamide
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Ethyl carboxylate Methyl Bromophenyl, ester
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[...] Phenyl Ethyl carboxylate Methyl Trimethoxybenzylidene, ester

Key Observations :

  • Position 5 : The target compound lacks the aryl groups (e.g., methoxyphenyl, bromophenyl) seen in analogs, instead retaining a simple oxo group. This may reduce steric hindrance and alter electronic properties .
  • Position 6 : The bulky N-(4-phenylbutan-2-yl) carboxamide substituent distinguishes the target compound from esters (e.g., ethyl carboxylate) and simpler amides (e.g., phenylamide). This group could enhance lipophilicity and membrane permeability compared to esters .
Crystallographic and Conformational Analysis
  • Target Compound : Crystallographic data are unavailable, but analogs reveal that substituents govern molecular conformation and packing. For example:
    • The 2-(2,4,6-trimethoxybenzylidene) derivative exhibits a flattened boat conformation in the thiazolopyrimidine ring, with a dihedral angle of 80.94° between the fused ring and the benzene group.
    • Hydrogen-bonding patterns (e.g., C–H···O interactions in ) stabilize crystal lattices. The target’s hydroxy group may enhance such interactions compared to methyl or methoxy substituents.
  • Software Tools : SHELX and ORTEP-III are widely used for structural refinement and visualization, underscoring the importance of computational tools in comparing derivatives.
Pharmacological and Physicochemical Properties
  • Bioactivity: Thiazolo[3,2-a]pyrimidines are noted for antimicrobial and anti-inflammatory activity . The target’s hydroxy and carboxamide groups may improve target binding compared to ester-containing analogs.
  • Solubility and Stability : The hydroxy group could increase aqueous solubility relative to methoxy or bromophenyl substituents, while the bulky carboxamide may reduce metabolic degradation .

Preparation Methods

Multicomponent Biginelli Reaction

The thiazolopyrimidine scaffold is constructed via a modified Biginelli reaction, adapting protocols from. A mixture of 4-hydroxybenzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and thiourea (1.1 equiv) in ethanol containing concentrated HCl (0.5 mL) is refluxed for 8–12 hours. This yields 7-methoxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester as a key intermediate, with the methoxy group serving as a hydroxyl-protecting group.

Reaction Conditions:

Component Quantity Role
4-Hydroxybenzaldehyde 10 mmol Aldehyde component
Ethyl acetoacetate 12 mmol β-Keto ester
Thiourea 11 mmol Sulfur source
Ethanol 30 mL Solvent
HCl (conc.) 0.5 mL Catalyst

Yield: 68–72% after recrystallization from ethyl acetate/hexane.

Cyclization to Thiazolo[3,2-a]pyrimidine

Cyclization is achieved using 1,2-dibromoethane (1.5 equiv) in DMF with K₂CO₃ (2.0 equiv) at 90°C for 3 hours. The reaction proceeds via nucleophilic displacement, forming the thiazole ring fused to the pyrimidine system.

Key Characterization Data:

  • IR (KBr): 1730 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 4.22 (q, J = 7.2 Hz, 2H, OCH₂).

Installation of the 7-Hydroxy Group

Hydrolysis of Methoxy to Hydroxy

The 7-methoxy group is demethylated using ammonium acetate (3.0 equiv) in acetic acid under reflux for 6 hours. This method avoids harsh acidic conditions that could degrade the thiazolopyrimidine core.

Optimized Conditions:

  • Ammonium acetate: 30 mmol
  • Acetic acid: 20 mL
  • Temperature: 110°C
  • Time: 6 hours

Yield: 85–90% of 7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester .

Carboxamide Formation at Position 6

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is saponified using NaOH (2.0 equiv) in aqueous ethanol (1:1 v/v) at 60°C for 4 hours, yielding the free carboxylic acid.

Reaction Monitoring:

  • TLC (EtOAc/hexane 3:7): Rf 0.22 (ester) → Rf 0.12 (acid).

Amidation with 4-Phenylbutan-2-amine

The carboxylic acid is activated with DCC (1.2 equiv) and DMAP (0.1 equiv) in dry THF, followed by reaction with 4-phenylbutan-2-amine (1.5 equiv) at room temperature for 24 hours.

Purification:

  • Column chromatography (SiO₂, EtOAc/hexane 1:4 → 1:2).
  • Yield: 65–70% of pure carboxamide.

¹³C NMR (101 MHz, CDCl₃): δ 207.5 (C=O), 166.7 (CONH), 44.8 (NCH₂).

Analytical Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiazolopyrimidine core and intramolecular hydrogen bonding between the 7-hydroxy and carbonyl oxygen (O···H distance: 1.89 Å).

Spectroscopic Consistency

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₁₉H₂₀N₃O₃S: 386.1234; found: 386.1231.
  • IR (KBr): 3340 cm⁻¹ (OH), 1680 cm⁻¹ (C=O amide).

Synthetic Challenges and Optimizations

Regioselectivity in Cyclization

Early routes using ethyl chloroacetoacetate instead of 1,2-dibromoethane resulted in regioisomeric contamination (≤15%). Switching to dibromoethane enhanced selectivity to >98%.

Amidation Side Reactions

Competitive ester aminolysis was suppressed by:

  • Using DMAP to accelerate carbodiimide activation.
  • Maintaining reaction temperatures below 30°C.

Q & A

Q. What synthetic methodologies are employed for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes starting with functionalized thiazole and pyrimidine precursors. Key steps include:

  • Cyclocondensation : Reacting 4-phenylbutan-2-amine with a thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivative under reflux in acetic acid or DMF .
  • Oxidation/Functionalization : Introducing the 7-hydroxy and 3-methyl groups via controlled oxidation (e.g., H₂O₂) or alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/ethyl acetate) .
    Optimization focuses on solvent polarity, temperature (80–120°C), and catalysts (e.g., NaOAc) to improve yields (reported 60–78% for analogous compounds) .

Q. Which analytical techniques are critical for structural validation?

  • X-ray Crystallography : Resolves the fused thiazolo-pyrimidine core and substituent conformations. SHELX software refines bond lengths/angles (e.g., C–S bond: 1.74–1.78 Å; ring puckering amplitude: 0.224 Å) .
  • NMR/IR Spectroscopy : Confirms substituents via ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) and IR carbonyl stretches (1680–1720 cm⁻¹) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~422) .

Q. What in vitro assays evaluate its biological activity?

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ values) using fluorogenic substrates .
  • Antimicrobial Testing : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition measurements .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~15–30 µM in analogous thiazolo-pyrimidines) .

Advanced Research Questions

Q. How are computational methods like DFT used to predict reactivity or binding modes?

  • DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina, identifying key hydrogen bonds (e.g., carboxamide-O···His90, bond length: 2.8 Å) .

Q. How are crystallographic data contradictions resolved (e.g., disordered moieties)?

  • Disorder Modeling : SHELXL refines occupancy ratios (e.g., 70:30 for phenyl group rotamers) with anisotropic displacement parameters .
  • Hydrogen Bond Analysis : Graph set analysis (e.g., C–H···O motifs) identifies intermolecular interactions stabilizing crystal packing .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protecting Groups : Temporarily block the 7-hydroxy group with TMSCl to direct electrophilic substitution to the 3-methyl position .
  • Metal Catalysis : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for aryl substitutions at the 4-phenylbutan-2-yl chain .

Q. How are degradation pathways studied under physiological conditions?

  • Forced Degradation : Expose to pH 1–13 buffers, UV light, or oxidative agents (H₂O₂). Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolysis (t½ ~8 hrs at pH 7.4) or photodegradation products .

Q. How do structural modifications impact bioactivity in SAR studies?

  • Substituent Effects : Replacing the 4-phenylbutan-2-yl group with halogenated analogs increases logP (2.1 → 3.5) but reduces solubility, correlating with lower IC₅₀ in hydrophobic binding pockets .
  • Ring Saturation : Hydrogenating the thiazole ring decreases planarity, reducing π-stacking interactions and activity (e.g., 10-fold drop in kinase inhibition) .

Methodological Challenges

Q. How are reaction mechanisms validated for key synthetic steps?

  • Kinetic Isotope Effects : Compare rates using deuterated reagents to identify rate-determining steps (e.g., nucleophilic attack at C6-carboxamide) .
  • Intermediate Trapping : Isolate thioamide intermediates via LC-MS during cyclization to confirm stepwise vs. concerted pathways .

Q. What advanced techniques resolve overlapping spectral signals in characterization?

  • 2D NMR : COSY and HSQC differentiate aromatic protons in crowded regions (δ 7.0–8.5 ppm) .
  • Dynamic NMR : Variable-temperature ¹H-NMR (298–373 K) resolves rotameric equilibria in the 4-phenylbutan-2-yl chain .

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